molecular formula C12H9F3N2O2S B1413158 Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1986908-17-1

Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1413158
CAS No.: 1986908-17-1
M. Wt: 302.27 g/mol
InChI Key: OFZAQSFVTVEINQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 2 with an ethyl carboxylate moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and biological activity. This derivative is of interest due to its structural similarity to pharmacologically active thiadiazoles, which exhibit anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAQSFVTVEINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a trifluoromethyl-substituted benzene derivative with the thiadiazole intermediate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit promising anticancer activity. Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been tested against various cancer cell lines, showing significant cytotoxic effects.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
    • Human liver cancer (HepG2)

Case Study : A study found that this compound demonstrated an IC50 value of approximately 1.5 μM against MCF-7 cells, indicating strong potential as an anticancer agent. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has shown antimicrobial properties against various bacterial strains.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Findings : In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Agricultural Applications

This compound is also being explored for its potential use as a pesticide or fungicide due to its ability to inhibit certain plant pathogens.

  • Target Pathogens :
    • Fungal pathogens such as Fusarium spp.
    • Bacterial pathogens affecting crops

Research Insights : Field trials have indicated that formulations containing this compound can reduce disease incidence in crops by up to 30%, enhancing yield and quality.

Material Science Applications

The unique properties of ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate make it suitable for use in advanced materials.

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation.

Coating Technologies

Due to its chemical stability and resistance to solvents, it is being investigated for use in protective coatings that require durability under harsh conditions.

Mechanism of Action

The mechanism by which Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating biological pathways.

    Pathways Involved: The specific pathways depend on the biological context but may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly impacts melting points, solubility, and reactivity. For example:

Compound Name Substituent Melting Point (°C) Key Reference
Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate 4-CF₃ Not reported -
Ethyl 5-((4-acetamidophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11a) 4-NHAc 271–273
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (64) 2,4-F₂ Not reported
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate 4-F (phenoxy) Not reported
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Triazole-linked 190–192
  • Key Observations :
    • Electron-withdrawing groups (e.g., -CF₃, -F) generally increase melting points due to enhanced intermolecular dipole interactions. For instance, compound 11a (4-acetamidophenyl substituent) has a higher melting point (271–273°C) compared to analogs with electron-donating groups .
    • The trifluoromethyl group in the target compound may improve lipophilicity and metabolic stability compared to halogenated analogs like 64 (2,4-difluorophenyl) .

Comparison :

Key Observations :

  • Electron-withdrawing groups like -NO₂ and -Br enhance anticancer activity by promoting DNA interaction or enzyme inhibition .
  • The -CF₃ group in the target compound is expected to similarly enhance activity due to its strong electron-withdrawing nature and lipophilicity, though experimental validation is needed.

Biological Activity

Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on anticancer effects, antimicrobial activity, and other pharmacological potentials.

Chemical Structure and Properties

  • Chemical Name : Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
  • Molecular Formula : C12H8F3N3O2S
  • Molecular Weight : 303.27 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate. The compound exhibits cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related derivative demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent activity .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Cell Line IC50 (µg/mL) Reference
MCF-72.32
HepG210.10
HCT1163.29

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate exhibits activity against various bacterial and fungal strains:

  • Bacterial Inhibition : Studies indicate that related thiadiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to increased membrane permeability and antimicrobial activity .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been associated with several other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antidiabetic Properties : Certain studies suggest that thiadiazole derivatives may improve insulin sensitivity and glucose uptake in cells .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can be influenced by various structural modifications:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency.
  • Substituents on the phenyl ring can significantly affect the cytotoxicity profile against different cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzoic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux. For example, 4-chlorobenzoic acid and thiosemicarbazide were refluxed in POCl₃ at 90°C for 3 hours, followed by neutralization with ammonia to precipitate the product . Another approach uses glacial acetic acid as a solvent, where 2-amino-1,3,4-thiadiazole derivatives react with substituted aldehydes or ketones under reflux, monitored by TLC . Purification is achieved via recrystallization (e.g., ethanol or DMSO/water mixtures) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural elucidation employs spectroscopic techniques (¹H/¹³C NMR, IR, mass spectrometry) and X-ray crystallography. For instance, 1,3,4-thiadiazole derivatives are confirmed via NMR to verify substituent positions and purity . X-ray crystallography provides precise bond lengths and angles, as seen in studies of analogous compounds like 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives . Elemental analysis and chromatographic methods (HPLC) further validate purity .

Q. What purification methods are recommended for this compound?

  • Methodological Answer : Recrystallization is the primary method. For example, after synthesis, the crude product is dissolved in ethanol or a DMSO/water (2:1) mixture and cooled to precipitate pure crystals . Column chromatography may be used for complex mixtures, with silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Key parameters include:

  • Stoichiometry : Increasing the molar ratio of reagents (e.g., 1.5 equivalents of 2,5-dimethoxytetrahydrofuran to 1 equivalent of 2-amino-thiadiazole) enhances cyclization efficiency .
  • Solvent : Replacing glacial acetic acid with aprotic solvents (e.g., DMF) may reduce side reactions.
  • Temperature : Controlled reflux (e.g., 90°C for POCl₃-mediated synthesis) ensures complete reaction without decomposition .
  • Catalysis : Lewis acids like ZnCl₂ can accelerate thiadiazole ring formation .

Q. How can molecular docking studies guide the evaluation of bioactivity?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., enzymes or receptors). For example, derivatives of 1,3,4-thiadiazole were docked into the active site of cyclooxygenase-2 (COX-2), revealing hydrogen bonding and hydrophobic interactions critical for anti-inflammatory activity . Such studies prioritize compounds for in vitro assays, reducing experimental costs .

Q. How can contradictions between experimental and computational data (e.g., DFT vs. spectroscopic results) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. To address this:

  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental NMR or UV-Vis data .
  • Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures to identify conformational differences .
  • Vibrational Analysis : Adjust computational scaling factors to align IR frequencies with observed spectra .

Q. What strategies are effective for synthesizing salts or derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer : Salts are synthesized by reacting the thiadiazole carboxylic acid with bases (e.g., NaOH) or amines. For example, 2-((4-phenyl-1,2,4-triazole-3-yl)thio)ethanoic acid was neutralized with sodium bicarbonate to form a sodium salt, improving solubility for pharmacological testing . Derivatives are generated via nucleophilic substitution at the ethyl ester group or electrophilic aromatic substitution at the phenyl ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate

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